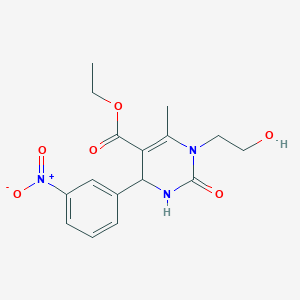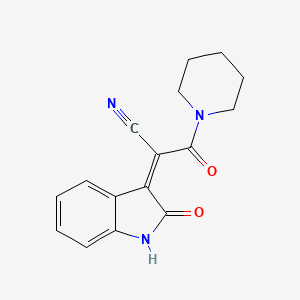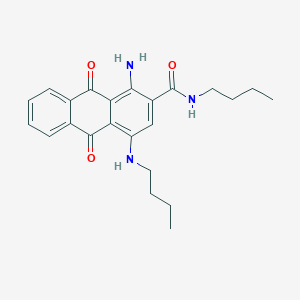![molecular formula C22H13ClN2O2 B15010060 4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15010060.png)
4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzofuro-pyrimidine core, which is known for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and continuous flow reactors to enhance yield and reduce production time.
化学反応の分析
Types of Reactions
3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as protein kinase inhibitors.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-chlorophenyl (2-phenyl1benzofuro[3,2-d]pyrimidin-4-yl) ether is unique due to its specific structure, which combines a benzofuro-pyrimidine core with a chlorophenyl group. This unique structure may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
特性
分子式 |
C22H13ClN2O2 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
4-(3-chlorophenoxy)-2-phenyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C22H13ClN2O2/c23-15-9-6-10-16(13-15)26-22-20-19(17-11-4-5-12-18(17)27-20)24-21(25-22)14-7-2-1-3-8-14/h1-13H |
InChIキー |
GRXRVWRSYFGUTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4=CC(=CC=C4)Cl)OC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine](/img/structure/B15009984.png)


![8-Hydroxy-7-[3-(trimethylsilyl)propyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B15010009.png)

![2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15010021.png)
![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B15010030.png)

![2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15010040.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010046.png)
![(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15010069.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B15010079.png)
![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-methoxybenzohydrazide](/img/structure/B15010081.png)
